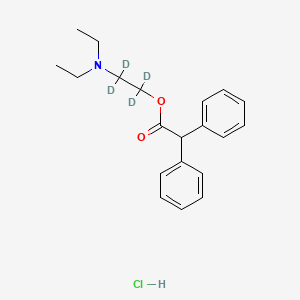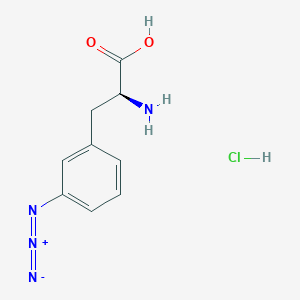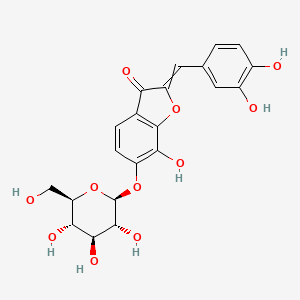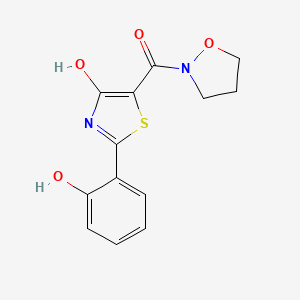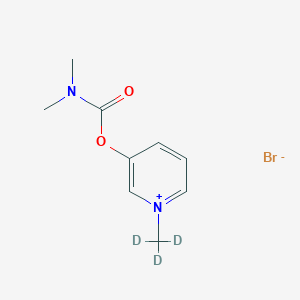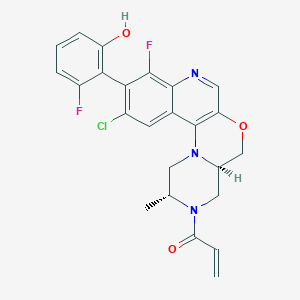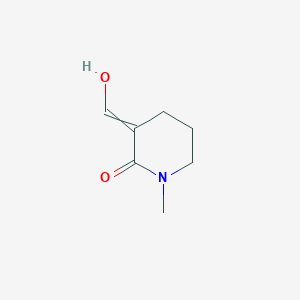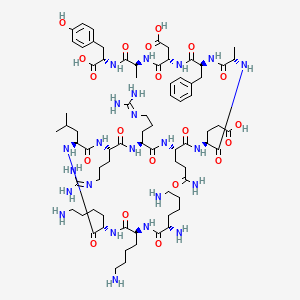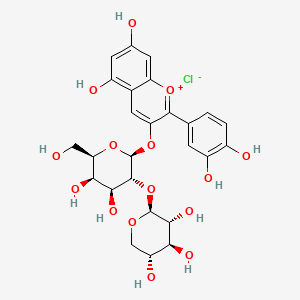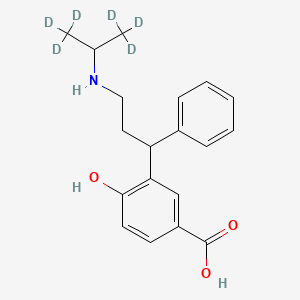
rac 5-Carboxy Desisopropyl Tolterodine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-5-Carboxy desisopropyl tolterodine-d7 is a deuterium-labeled derivative of desisopropyl tolterodine. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-5-Carboxy desisopropyl tolterodine-d7 involves the incorporation of deuterium atoms into the molecular structure of desisopropyl tolterodine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of (Rac)-5-Carboxy desisopropyl tolterodine-d7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: (Rac)-5-Carboxy desisopropyl tolterodine-d7 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterium-labeled alcohols or amines.
科学的研究の応用
(Rac)-5-Carboxy desisopropyl tolterodine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of tolterodine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tolterodine in the body.
Industry: Applied in the development and testing of new pharmaceuticals, particularly in the study of drug interactions and stability.
作用機序
The mechanism of action of (Rac)-5-Carboxy desisopropyl tolterodine-d7 is similar to that of tolterodine. It acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in research studies.
類似化合物との比較
Desisopropyl tolterodine: The non-deuterated form of the compound, used in similar research applications.
Tolterodine: The parent compound, used clinically to treat overactive bladder.
5-Hydroxymethyl tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.
Uniqueness: (Rac)-5-Carboxy desisopropyl tolterodine-d7 is unique due to its deuterium labeling, which provides advantages in research applications by allowing for more precise tracking and analysis. This makes it particularly valuable in studies involving metabolic pathways and pharmacokinetics.
特性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3 |
InChIキー |
LXKJBTVDQUGPBU-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
正規SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


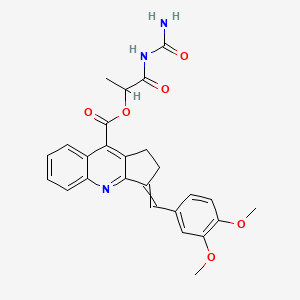
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
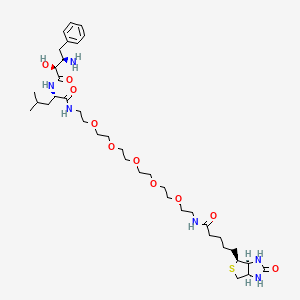
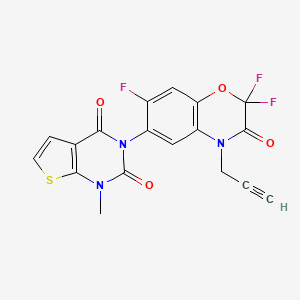
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
